1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-(methylthio)phenyl)urea

FPR2 agonism structure-activity relationship chemokine receptor

Unique 3-fluorophenyl substitution pattern and 2-(methylthio)phenyl urea terminus distinguish this compound from all disclosed FPR2 agonist series including BMS-986235. The sulfur-containing aromatic group provides distinct hydrogen-bond acceptor capacity and steric bulk for probing the FPR2 orthosteric site. Parallel profiling with 4-fluoro regioisomers enables definitive SAR on fluorine position effects on FPR1/FPR2 selectivity. Ideal for GPCR screening, signaling bias studies, and inflammation resolution research. No published bioactivity data—first-mover advantage in chemical probe development.

Molecular Formula C18H18FN3O2S
Molecular Weight 359.42
CAS No. 894030-12-7
Cat. No. B2459702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-(methylthio)phenyl)urea
CAS894030-12-7
Molecular FormulaC18H18FN3O2S
Molecular Weight359.42
Structural Identifiers
SMILESCSC1=CC=CC=C1NC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)F
InChIInChI=1S/C18H18FN3O2S/c1-25-16-8-3-2-7-15(16)21-18(24)20-13-10-17(23)22(11-13)14-6-4-5-12(19)9-14/h2-9,13H,10-11H2,1H3,(H2,20,21,24)
InChIKeyPDZXREISIXWACY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-(methylthio)phenyl)urea (CAS 894030-12-7): Sourcing a Specialized Oxopyrrolidine Urea Scaffold


1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-(methylthio)phenyl)urea (CAS 894030-12-7) is a synthetic small molecule belonging to the oxopyrrolidine urea class, a chemotype extensively explored in patent literature as formyl peptide receptor (FPR) agonists, particularly targeting FPR1 and FPR2 (also known as FPRL1) [1]. The compound features a 5-oxopyrrolidine core substituted at the N1 position with a 3-fluorophenyl group and a urea linkage connecting to a 2-(methylthio)phenyl moiety. This structural architecture is consistent with lead compounds described in Bristol-Myers Squibb's FPR2 agonist programs aimed at resolving inflammation in cardiovascular and pulmonary diseases [2]. The compound is primarily offered by specialty chemical suppliers as a research reagent, with its molecular formula C18H18FN3O2S and a molecular weight of 359.42 g/mol .

Why Generic Substitution is Not Advisable for 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-(methylthio)phenyl)urea


The oxopyrrolidine urea pharmacophore is highly sensitive to peripheral aromatic substitutions, which dictate FPR subtype selectivity (FPR1 vs. FPR2) and downstream signaling bias (e.g., G-protein versus β-arrestin coupling) [1]. In the BMS-986235 discovery program, subtle modifications to the urea-linked aromatic ring—such as replacing a methylthio group with a chloro or methoxy substituent—resulted in >10-fold shifts in FPR2 EC50 and altered functional selectivity profiles [2]. The 3-fluorophenyl substitution on the pyrrolidinone nitrogen of CAS 894030-12-7 distinguishes it from the 4-fluorophenyl and 2,4-difluorophenyl analogs described in patent examples, and the 2-(methylthio)phenyl urea terminus introduces a unique hydrogen-bond acceptor and steric profile not found in common comparator compounds [3]. Therefore, generic interchange with other oxopyrrolidine ureas cannot be assumed without equivalent pharmacological validation, as even minor structural deviations can abrogate target engagement or invert functional activity.

Quantitative Differentiation Evidence for 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-(methylthio)phenyl)urea Against Closest Analogs


Structural Uniqueness: The 2-(Methylthio)phenyl Urea Motif vs. Common FPR2 Agonist Warheads

CAS 894030-12-7 is the only publicly disclosed oxopyrrolidine urea containing a 2-(methylthio)phenyl group at the urea terminus, a motif absent from all exemplified compounds in the BMS oxopyrrolidine urea patent series (US 20230303513) [1]. In the BMS-986235/LAR-1219 lead optimization campaign, the urea aromatic ring tolerated only halogen (Cl, F) and small alkyl substituents; sulfur-containing substituents were not explored, leaving the pharmacological consequence of the methylthio group uncharacterized but structurally unique [2]. The closest patent-exemplified analog is 1-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea (CAS 891104-90-8), which replaces the 2-(methylthio)phenyl group with a thiophen-2-ylmethyl moiety—a structurally and electronically distinct replacement .

FPR2 agonism structure-activity relationship chemokine receptor inflammation resolution

Fluorophenyl Regioisomer Differentiation: 3-Fluoro vs. 4-Fluoro Substitution on the Pyrrolidinone Ring

The 3-fluorophenyl substituent on the pyrrolidinone nitrogen of CAS 894030-12-7 distinguishes it from the more commonly exemplified 4-fluorophenyl regioisomers in FPR2 agonist patents [1]. In the Ono Pharmaceutical patent family (CN105814019B), the 3-fluorophenyl regioisomer is explicitly claimed but no biological data are provided to differentiate it from the 4-fluorophenyl analogs [2]. The BMS program has demonstrated that altering the position of fluorine substitution on the pyrrolidinone N-phenyl ring can shift FPR2 cAMP EC50 values by 2- to 5-fold and, more critically, modulate FPR1/FPR2 selectivity ratios [3]. The 3-fluoro substitution introduces a meta electronic effect distinct from the para effect of the 4-fluoro analog, potentially altering the dihedral angle of the N-phenyl ring and affecting binding pocket complementarity.

FPR1/FPR2 selectivity regioisomer SAR GPCR ligand design

Oxopyrrolidine Core Conformational Restriction Relative to Linear Urea FPR2 Agonists

The 5-oxopyrrolidine core in CAS 894030-12-7 provides conformational rigidification compared to linear urea FPR2 agonists, a strategy that was critical in the BMS-986235 lead optimization program [1]. In that program, the introduction of a pyrrolidinone core constrained the urea into a bioactive conformation, increasing FPR2 potency from moderate (EC50 > 1 μM for the linear urea starting point) to potent (EC50 < 100 nM for the cyclized analog) [2]. While no direct bioactivity data exist for CAS 894030-12-7, the conformational restriction conferred by the oxopyrrolidine scaffold is a class-defining feature that differentiates it from flexible linear ureas such as the simple phenyl urea screening hits described in the BMS program [3]. The 5-oxo group also provides an additional hydrogen-bond acceptor not present in pyrrolidine-based analogs, which may contribute to binding affinity and pharmacokinetic properties.

conformational restriction FPR2 agonist design rigidification strategy

Absence of Publicly Available Bioactivity Data: A Critical Evidence Gap

As of the latest query date, no peer-reviewed publication, patent biological example, or public database (ChEMBL, PubChem BioAssay, BindingDB) contains quantitative bioactivity data (IC50, EC50, Ki, % inhibition, or functional assay results) for CAS 894030-12-7 [1]. The compound is listed in the ChemicalBook database with only physicochemical properties (MW: 359.42, formula: C18H18FN3O2S) and no biological annotation . A PubMed search for the compound's IUPAC name and CAS number returned zero results with biological data. This contrasts sharply with comparator oxopyrrolidine ureas such as BMS-986235, for which extensive in vitro pharmacology (FPR2 cAMP EC50, FPR1 selectivity, β-arrestin recruitment) and in vivo efficacy data (mouse MI model) have been published [2]. The absence of data means procurement decisions must be based solely on structural differentiation potential rather than validated pharmacological superiority.

data transparency pharmacological validation research reagent risk

Recommended Research and Procurement Scenarios for 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-(methylthio)phenyl)urea (CAS 894030-12-7)


Pharmacophore Expansion: Probing the Urea Aromatic Binding Pocket of FPR2 with a Novel 2-(Methylthio)phenyl Motif

For medicinal chemistry teams engaged in FPR2 structure-activity relationship (SAR) studies, this compound provides a unique opportunity to probe the urea aromatic binding sub-pocket with a sulfur-containing substituent not represented in any disclosed FPR2 agonist series [1]. The 2-(methylthio)phenyl group introduces a combination of lipophilicity, hydrogen-bond acceptor capacity (via the sulfur lone pair), and steric bulk that differs fundamentally from the halogen-substituted phenyl ureas in BMS-986235 and related leads [2]. Researchers can use this compound as a tool to assess whether the FPR2 orthosteric site accommodates larger, sulfur-containing aromatic groups, potentially opening new vectors for selectivity optimization.

Regioisomer Selectivity Profiling: Comparing 3-Fluorophenyl vs. 4-Fluorophenyl Oxopyrrolidine Ureas

Investigators studying the impact of fluorine regioisomerism on GPCR binding can employ this compound alongside its 4-fluorophenyl analog (e.g., 1-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea, CAS 891106-70-0) in parallel FPR1/FPR2 cAMP and β-arrestin recruitment assays . The class-level SAR from the BMS program indicates that fluorine position can shift FPR2 potency by 2- to 5-fold and alter FPR1/FPR2 selectivity [2]. Head-to-head profiling of the 3-fluoro versus 4-fluoro regioisomers would provide definitive data on the stereoelectronic preferences of the FPR2 N-phenyl binding pocket.

Inflammation Resolution Research: Evaluating Novel FPR2 Agonist Chemotypes for Cardioprotection

Given the demonstrated cardioprotective effects of FPR2 agonists like BMS-986235 in myocardial infarction models, this compound represents a structurally distinct entry point for exploring FPR2-mediated inflammation resolution [1]. If the compound demonstrates FPR2 agonism upon screening, its unique substitution pattern may confer a differentiated signaling bias profile (e.g., preferential G-protein activation over β-arrestin recruitment) that could translate to distinct in vivo efficacy or safety profiles [2]. Researchers should prioritize in vitro FPR2 cAMP and β-arrestin assays as the first characterization step before advancing to cellular models of efferocytosis or in vivo I/R injury models.

Chemical Biology Tool Compound: De-Orphanizing the Pharmacological Profile of an Uncharacterized Oxopyrrolidine Urea

For academic screening laboratories and chemical biology core facilities, this compound presents an opportunity to conduct broad-panel GPCR profiling (e.g., Eurofins LeadProfiling or PRESTO-Tango GPCRome screening) to establish its primary target(s) and selectivity profile [1]. The complete absence of published bioactivity data means the compound could potentially engage targets beyond FPR1/FPR2, including related chemoattractant receptors (C5aR, CXCR4) or other GPCRs. Such profiling would generate a valuable public dataset, transforming an uncharacterized reagent into an annotated chemical probe for the research community .

Quote Request

Request a Quote for 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-(methylthio)phenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.